9H-Carbazole, 3,6,9-triphenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

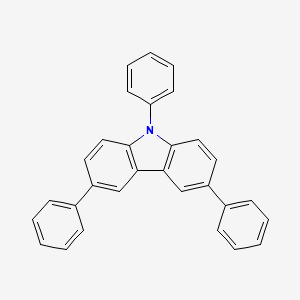

9H-Carbazole, 3,6,9-triphenyl- is an organic compound with the molecular formula C30H21N. It belongs to the class of carbazole derivatives, which are known for their unique structural and electronic properties. This compound is characterized by the presence of three phenyl groups attached to the carbazole core at positions 3, 6, and 9.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole, 3,6,9-triphenyl- typically involves the functionalization of the carbazole core at the 3, 6, and 9 positions. One common method is the Suzuki coupling reaction, which involves the reaction of 9H-carbazole with aryl halides in the presence of a palladium catalyst and a base . The reaction conditions usually include the use of a solvent such as toluene or dimethylformamide (DMF) and a temperature range of 80-120°C.

Industrial Production Methods

In an industrial setting, the production of 9H-Carbazole, 3,6,9-triphenyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

化学反応の分析

Types of Reactions

9H-Carbazole, 3,6,9-triphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole-3,6,9-trione derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

科学的研究の応用

9H-Carbazole, 3,6,9-triphenyl- has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Industry: In the field of optoelectronics, 9H-Carbazole, 3,6,9-triphenyl- is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells

作用機序

The mechanism of action of 9H-Carbazole, 3,6,9-triphenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . In optoelectronic applications, the compound’s unique electronic properties facilitate efficient charge transport and light emission .

類似化合物との比較

Similar Compounds

9H-Carbazole: The parent compound, which lacks the phenyl substitutions at positions 3, 6, and 9.

3,6-Dibromo-9H-carbazole: A derivative with bromine atoms at positions 3 and 6.

2,7-Diphenyl-9H-carbazole: A similar compound with phenyl groups at positions 2 and 7.

Uniqueness

9H-Carbazole, 3,6,9-triphenyl- is unique due to the specific positioning of the phenyl groups, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

生物活性

9H-Carbazole, 3,6,9-triphenyl- is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound 9H-Carbazole, 3,6,9-triphenyl- has a complex structure characterized by three phenyl groups attached to the carbazole backbone. Its molecular formula is C27H21N, and it exhibits unique photophysical properties that make it suitable for various applications in organic electronics and pharmaceuticals.

Antioxidant Activity

Research indicates that 9H-Carbazole derivatives exhibit significant antioxidant properties. They can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is attributed to the compound's ability to donate electrons and stabilize free radicals.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. It inhibits the growth of pathogens by interfering with their cellular processes. Studies suggest that 9H-Carbazole derivatives can disrupt bacterial cell wall synthesis and function through mechanisms involving cytoplasmic Mur ligases.

Antitumor Activity

Several studies have reported the antitumor effects of carbazole derivatives. For instance, specific derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation. The mechanism involves modulation of signaling pathways related to cell survival and death .

The biological activity of 9H-Carbazole, 3,6,9-triphenyl- is primarily mediated through its interaction with various molecular targets:

- PPAR-γ Activation : The compound activates Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity. This activation enhances glucose uptake in peripheral tissues, making it a candidate for managing type 2 diabetes.

- Molecular Docking Studies : Recent studies using molecular docking techniques have demonstrated that derivatives of this compound can effectively bind to key viral proteins such as SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). This suggests potential applications in antiviral therapies .

Case Studies

- Antitumor Effects : In vitro studies have shown that certain derivatives of 9H-Carbazole can inhibit the growth of various cancer cell lines. For example, compounds exhibiting high binding affinities to tumor-related proteins demonstrated significant cytotoxic effects at low concentrations .

- Neuroprotective Properties : Research has indicated that some carbazole derivatives possess neuroprotective effects against oxidative stress-induced neuronal damage. These compounds have been shown to enhance neuronal survival in models of glutamate-induced toxicity .

Pharmacokinetics

The pharmacokinetic profile of 9H-Carbazole derivatives indicates good absorption and distribution within biological systems. They are primarily metabolized in the liver, with renal excretion being the main route for elimination. The compounds show favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties which support their therapeutic potential .

Future Directions

Ongoing research aims to explore the full therapeutic potential of 9H-Carbazole derivatives:

- Drug Development : There is a strong interest in developing novel formulations that enhance the bioavailability and efficacy of these compounds.

- Clinical Trials : Future clinical trials are necessary to evaluate the safety and effectiveness of these compounds in human subjects for various conditions including diabetes management and cancer treatment.

特性

IUPAC Name |

3,6,9-triphenylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N/c1-4-10-22(11-5-1)24-16-18-29-27(20-24)28-21-25(23-12-6-2-7-13-23)17-19-30(28)31(29)26-14-8-3-9-15-26/h1-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXWYFQBRDBHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454476 |

Source

|

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215502-76-4 |

Source

|

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。